molecular formula C30H22O10 B13095032 NeochamaejasmineB

NeochamaejasmineB

Cat. No.: B13095032
M. Wt: 542.5 g/mol
InChI Key: RNQBLQALVMHBKH-RPQLRNILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Product Chemistry and Medicinal Chemistry

Neochamaejasmine B belongs to the biflavonoid class of polyphenolic compounds, which are dimers of flavonoid units. researchgate.net Natural product chemistry focuses on the isolation, structure elucidation, and synthesis of such compounds derived from natural sources. The exploration of Neochamaejasmine B is a classic example of this field, originating from the investigation of a plant with a long history of use in traditional medicine. researchgate.net

In medicinal chemistry, the focus shifts to the design and development of new therapeutic agents. Natural products like Neochamaejasmine B often serve as starting points or inspirational scaffolds for drug discovery due to their inherent biological activities. The diverse pharmacological effects reported for Neochamaejasmine B, including anti-cancer and chemosensitizing properties, position it as a significant lead compound for further investigation and potential therapeutic application. nih.gov

Historical Perspective of Neochamaejasmine B and Related Structural Classes

The story of Neochamaejasmine B is intrinsically linked to its natural source, Stellera chamaejasme L., a perennial herb used for centuries in traditional Chinese medicine for treating various ailments. researchgate.net For a long time, the therapeutic effects of this plant were utilized without a clear understanding of its active chemical constituents.

Scientific investigation into the chemical makeup of Stellera chamaejasme began to unveil a rich diversity of secondary metabolites. A significant breakthrough in understanding the plant's bioactivity came with the isolation and characterization of a series of biflavonoids. In 1984, a pivotal study by Hirata's research group led to the first isolation and structure elucidation of Neochamaejasmine A and Neochamaejasmine B. researchgate.net This discovery was a crucial step in connecting the traditional medicinal uses of the plant to specific chemical entities.

Subsequent phytochemical studies on Stellera chamaejasme have continued to identify numerous other biflavonoids and other classes of compounds, each with its own potential biological activities. nih.govnih.gov This ongoing research underscores the importance of this plant as a reservoir of novel chemical structures.

Compound NameStructural Class
Neochamaejasmine ABiflavonoid
Neochamaejasmine B Biflavonoid
Chamaejasmenin BBiflavonoid
Neochamaejasmin CBiflavonoid
ChamaechromoneBiflavonoid
Sikokianin DBiflavonoid

Significance of Neochamaejasmine B in Contemporary Chemical Biology

Chemical biology aims to use chemical tools to understand and manipulate biological systems. Neochamaejasmine B has emerged as a valuable molecular probe in this field due to its specific interactions with cellular targets and pathways. Its significance is highlighted by its diverse and potent biological activities.

Anti-cancer Activity: Extensive research has demonstrated the cytotoxic effects of Neochamaejasmine B against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) and cause cell cycle arrest in tumor cells. iau.ir For instance, in certain cancer cell lines, Neochamaejasmine B has been observed to trigger apoptosis through caspase-dependent pathways. nih.gov

Inhibition of Drug Efflux Pumps: One of the most significant findings in the context of chemical biology is the ability of Neochamaejasmine B to inhibit multidrug resistance proteins (MRPs), specifically MRP2 and Breast Cancer Resistance Protein (BCRP). researchgate.netnih.gov These proteins are ATP-binding cassette (ABC) transporters that actively pump a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy and leading to drug resistance. By inhibiting these pumps, Neochamaejasmine B can increase the intracellular concentration of co-administered anticancer drugs, potentially reversing multidrug resistance and enhancing the effectiveness of chemotherapy. nih.gov This chemosensitizing effect makes Neochamaejasmine B a valuable tool for studying the mechanisms of drug resistance and a promising candidate for combination cancer therapy.

The table below summarizes some of the key research findings related to the biological activities of Neochamaejasmine B.

Biological ActivityCell Lines/Model SystemKey Findings
Cytotoxicity/Anti-cancer Various cancer cellsInduces apoptosis and cell cycle arrest.
Inhibition of Drug Transporters MDCK-MRP2, LLC-PK1-BCRPActs as an inhibitor of MRP2 and BCRP, increasing the intracellular accumulation of their substrates. researchgate.netnih.gov
Chemosensitization In vivo (rats)Increases the bioavailability of co-administered drugs that are substrates of MRP2 and BCRP, such as chamaechromone. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(2S,3R)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m0/s1

InChI Key

RNQBLQALVMHBKH-RPQLRNILSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O

Origin of Product

United States

Isolation and Structural Elucidation Methodologies for Neochamaejasmineb

Strategies for Extraction and Purification of Neochamaejasmine B from Biological Sources

Neochamaejasmine B is primarily isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine. chemfaces.combiosynth.com The extraction process typically begins with the air-dried and powdered roots of the plant.

The initial extraction is commonly performed using organic solvents. A widely used method involves maceration or reflux extraction with ethanol (B145695). cjnmcpu.com For instance, the dried root powder can be extracted multiple times with 95% ethanol to ensure a comprehensive extraction of the desired compounds. cjnmcpu.com Following extraction, the solvent is evaporated under vacuum to yield a crude extract. cjnmcpu.com

This crude extract, a complex mixture of various phytochemicals, then undergoes a series of purification steps. Bioassay-guided fractionation is a common strategy, where the extract is separated into fractions, and each fraction is tested for a specific biological activity to guide the purification process towards the active compounds. chemfaces.com

Column chromatography is a cornerstone of the purification process. Various stationary phases are employed to separate Neochamaejasmine B from other components. Silica (B1680970) gel and RP-18 columns are frequently used for this purpose. researchgate.net A typical purification scheme might involve subjecting the crude extract to silica gel column chromatography, followed by further separation on an RP-18 column. researchgate.net Elution is carried out using a gradient of solvents, such as a mixture of methanol (B129727) and water. chemfaces.com

In some protocols, the crude extract is first partitioned with different solvents of increasing polarity, such as ethyl acetate (B1210297), to achieve a preliminary separation. researchgate.netscribd.com The ethyl acetate fraction, often found to be enriched with biflavonoids, is then subjected to further chromatographic purification, including Sephadex LH-20 column chromatography and semi-preparative high-performance liquid chromatography (HPLC), to yield pure Neochamaejasmine B. researchgate.net

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidation of Neochamaejasmine B

The definitive identification and structural elucidation of Neochamaejasmine B rely on a combination of powerful spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance Spectroscopy for Neochamaejasmine B Isomers and Conformers

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the intricate structure of Neochamaejasmine B. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to piece together its molecular framework. cjnmcpu.comresearchgate.net

Two-dimensional NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation), HMQC (Heteronuclear Multiple Quantum Coherence), ¹H-¹H COSY (Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for establishing the connectivity of atoms and the spatial relationships between them. biocrick.com The chemical shifts and coupling constants observed in the NMR spectra provide detailed information about the different flavanone (B1672756) units and their linkage. For example, the J values (coupling constants) of specific protons can help determine the cis-trans geometry at the C-2/C-3 and C-2"/C-3" positions of the two flavanone moieties. researchgate.net

Mass Spectrometry Techniques for Neochamaejasmine B Fragmentation and Isotope Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of Neochamaejasmine B. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula, which for Neochamaejasmine B is C₃₀H₂₂O₁₀. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. nih.gov In these experiments, the parent ion of Neochamaejasmine B is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides valuable structural information. For instance, in positive ionization mode, Neochamaejasmine B typically shows a parent ion at m/z 543.1 [M+H]⁺. nih.gov Common fragment ions observed include those at m/z 449.0, 417.2, 391.1, 311.2, and 153.0. nih.gov The fragment at m/z 391.1 and 153.0 is indicative of a Retro-Diels-Alder (RDA) cleavage, a characteristic fragmentation pathway for flavonoids. nih.gov

Table 1: Mass Spectrometry Data for Neochamaejasmine B

Ion Typem/z
[M+H]⁺543.1
Fragment Ions449.0, 417.2, 391.1, 311.2, 153.0

Note: Data sourced from a study using ultra-performance liquid chromatography–triple quadrupole tandem mass spectrometry. nih.gov

Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) in Stereochemical Assignment of Neochamaejasmine B

Chiroptical methods are essential for determining the absolute configuration or stereochemistry of chiral molecules like Neochamaejasmine B. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful techniques used for this purpose. researchgate.net

The ECD spectrum of a chiral molecule is unique and highly sensitive to its three-dimensional structure. By comparing the experimentally measured ECD spectrum of Neochamaejasmine B with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be confidently assigned. researchgate.net This computational approach has been instrumental in defining the stereochemistry of Neochamaejasmine B and its analogues. researchgate.net For instance, the absolute configuration of (2R, 3R, 2'R, 3'S)-neochamaejasmine B was elucidated using such spectroscopic and computational methods. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation of Neochamaejasmine B Analogues

Chromatographic techniques are not only vital for the purification of Neochamaejasmine B but also for assessing its purity and for the isolation of its naturally occurring analogues.

High-performance liquid chromatography (HPLC) is the gold standard for purity assessment. researchgate.net A sample of the isolated compound is injected into an HPLC system, and the resulting chromatogram should ideally show a single, sharp peak, indicating a high degree of purity. The purity of commercially available Neochamaejasmine B standards is often greater than 95%. nih.gov

Furthermore, various chromatographic methods are employed to isolate a range of biflavonoid analogues from Stellera chamaejasme and other plant sources. These analogues often share a similar basic structure but differ in aspects like stereochemistry or the nature and position of substituents. The isolation of compounds such as Neochamaejasmine A, Isochamaejasmine, and Chamaejasmine has been achieved through similar chromatographic strategies. nih.gov

Advanced techniques like ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (UPLC-MS/MS) have proven to be highly effective for the rapid separation and identification of Neochamaejasmine B and its analogues in complex plant extracts. nih.govresearchgate.net These methods offer high resolution and sensitivity, allowing for the detection and characterization of even minor components. For example, a UPLC method using a C18 column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile (B52724) can effectively separate Neochamaejasmine B from its isomers and other related compounds. nih.gov

Biosynthetic Pathways and Enzymology of Neochamaejasmineb

Elucidation of Precursor Molecules and Intermediates for Neochamaejasmine B Biosynthesis

The direct precursor molecules and metabolic intermediates specific to the biosynthesis of Neochamaejasmine B have not been experimentally identified. General flavonoid biosynthesis pathways suggest that the monomeric flavonoid units that constitute Neochamaejasmine B are likely derived from the phenylpropanoid pathway. biotech-asia.org This pathway begins with phenylalanine, which is converted through a series of enzymatic reactions to produce p-coumaroyl-CoA. This molecule then serves as a key building block for the flavonoid skeleton. However, the specific intermediates that are dimerized to form the biflavonoid structure of Neochamaejasmine B are currently unknown.

Identification and Characterization of Enzymes Involved in Neochamaejasmine B Formation

There is currently no information available in the scientific literature regarding the specific enzymes responsible for the formation of Neochamaejasmine B. While the broader classes of enzymes involved in flavonoid biosynthesis, such as chalcone (B49325) synthases, isomerases, and hydroxylases, are well-characterized, the particular enzymes that catalyze the unique steps in Neochamaejasmine B's synthesis have not been isolated or studied. nih.govresearchgate.netphytomorphology.com

A biosynthetic gene cluster (BGC) responsible for the production of Neochamaejasmine B has not been identified. Genomic and proteomic analyses of Stellera chamaejasme would be necessary to pinpoint the genes and corresponding enzymes involved in its synthesis. Such studies have been successfully employed to elucidate the biosynthetic pathways of other complex natural products but have not yet been applied to Neochamaejasmine B.

Due to the lack of identified enzymes, the mechanistic enzymology of the key biosynthetic steps in Neochamaejasmine B production remains uninvestigated. Understanding these mechanisms would require the isolation and characterization of the specific enzymes involved, which has not yet been accomplished.

Metabolic Engineering and Synthetic Biology Strategies for Enhanced Neochamaejasmine B Production

There are no published studies on the use of metabolic engineering or synthetic biology to enhance the production of Neochamaejasmine B. While metabolic engineering has been successfully used to increase the yield of other flavonoids in microbial hosts, the absence of knowledge about the biosynthetic pathway of Neochamaejasmine B precludes the application of these strategies. mdpi.comasm.orgfrontiersin.org The identification of the relevant biosynthetic genes is a prerequisite for any metabolic engineering efforts.

Biosynthetic Origin of Stereochemistry and Regioselectivity in Neochamaejasmine B

The enzymatic basis for the specific stereochemistry and regioselectivity observed in the structure of Neochamaejasmine B is currently unknown. The precise three-dimensional arrangement of atoms (stereochemistry) and the specific positions of chemical bonds (regioselectivity) are determined by the enzymes that catalyze the final steps of its biosynthesis. Without the identification and characterization of these enzymes, the origin of these structural features cannot be determined.

Advanced Analytical Methodologies for Neochamaejasmineb Quantification and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Neochamaejasmine B Profiling in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the analysis of Neochamaejasmine B, particularly within complex biological and botanical matrices. nih.govresearchgate.net Its high sensitivity and selectivity enable the detection and quantification of trace amounts of the compound, even in the presence of a multitude of other components. nih.gov

The process typically involves an initial separation of Neochamaejasmine B from other compounds in the sample using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The separated components are then introduced into a mass spectrometer. In the MS/MS configuration, specific ions of Neochamaejasmine B are selected and fragmented, and the resulting fragment ions are detected. This two-stage mass analysis provides a high degree of certainty in identification and quantification.

A significant challenge in LC-MS analysis is the "matrix effect," where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov To mitigate this, various strategies are employed, including thorough sample preparation and cleanup, optimization of chromatographic conditions, and the use of internal standards. nih.govnih.gov

Table 1: Representative LC-MS/MS Parameters for Neochamaejasmine B Analysis researchgate.netlcms.cz

ParameterValue
LC System Waters ACQUITY UPLC
Column Agilent PS AQ-C18 (2.1 x 100 mm)
Column Temperature 40 °C
Mobile Phase A Water with 2.5mM Ammonium Formate & 0.05% Formic Acid
Mobile Phase B Methanol (B129727) with 2.5mM Ammonium Formate & 0.05% Formic Acid
Flow Rate 0.35 mL/min
Injection Volume 1 µL
MS System QTRAP 5500
Ionization Mode Electrospray Ionization (ESI), Positive
MS Range 40-1700 m/z
Collision Energy 20, 40 V

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Neochamaejasmine B Metabolites

While Neochamaejasmine B itself is not sufficiently volatile for direct analysis by gas chromatography-mass spectrometry (GC-MS), this technique is invaluable for studying its volatile metabolites. nih.gov Metabolism of Neochamaejasmine B within biological systems can produce smaller, more volatile compounds that can be readily analyzed by GC-MS. nih.govfrontiersin.org

The process involves extracting the volatile metabolites from the sample, often using techniques like headspace solid-phase microextraction (HS-SPME). nih.gov The extracted volatiles are then separated on a GC column and detected by a mass spectrometer. nih.gov GC-MS provides detailed information about the chemical structure of these metabolites, aiding in the elucidation of metabolic pathways. nih.govnih.gov

The identification of volatile metabolites is crucial for understanding the complete biological activity and fate of Neochamaejasmine B. mdpi.com These metabolites may possess their own biological activities or serve as biomarkers for the presence and metabolism of the parent compound. nih.gov

Table 2: General GC-MS Parameters for Volatile Metabolite Analysis nih.gov

ParameterValue
GC System Agilent GC with Split/Splitless Injector
Column DB-5ms or similar
Injector Temperature 250 °C
Oven Temperature Program Gradient (e.g., 50°C to 280°C)
Carrier Gas Helium
MS System Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-600 Da
Solvent Delay ~6 minutes

Quantitative Nuclear Magnetic Resonance (qNMR) for Neochamaejasmine B Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity and concentration of chemical compounds, including Neochamaejasmine B, with a high degree of accuracy and without the need for an identical reference standard for the analyte itself. bwise.kracs.org This technique relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr

In a typical qNMR experiment, a known amount of an internal standard with a certified purity is added to a precisely weighed sample of Neochamaejasmine B. acs.orgsigmaaldrich.com By comparing the integral of a specific, well-resolved proton signal from Neochamaejasmine B to the integral of a signal from the internal standard, the absolute purity or concentration of Neochamaejasmine B can be calculated. sigmaaldrich.comnih.gov

The accuracy of qNMR is dependent on several factors, including the purity of the internal standard, the precision of the weighings, and the selection of appropriate NMR parameters to ensure complete relaxation of all relevant nuclei. acs.orgsigmaaldrich.com

Table 3: Key Considerations for qNMR Analysis of Biflavonoids nih.govjapsonline.combenthamdirect.com

ParameterConsideration
Internal Standard Selection Must have signals that do not overlap with the analyte; should be stable and non-reactive.
Solvent Deuterated solvent that fully dissolves both the analyte and the internal standard.
Relaxation Delay (D1) Must be sufficiently long (typically >5 times the longest T1) to ensure complete signal relaxation.
Pulse Angle A 90° pulse is commonly used for quantitative experiments.
Signal Selection Choose well-resolved signals from both the analyte and the internal standard that are free from interference.
Number of Scans Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio.

Spectrophotometric and Fluorometric Assays for High-Throughput Neochamaejasmine B Detection

Spectrophotometric and fluorometric assays offer rapid and high-throughput methods for the detection and quantification of Neochamaejasmine B, making them particularly suitable for screening large numbers of samples. chemfaces.commdpi.comnih.gov These methods are based on the principle that Neochamaejasmine B, like many flavonoids, can absorb and/or emit light at specific wavelengths. nih.gov

Spectrophotometric assays measure the absorbance of light by a solution containing Neochamaejasmine B. nih.govpsu.edu The concentration of the compound is determined by relating the absorbance to a standard curve prepared with known concentrations of the compound. researchgate.net Fluorometric assays, on the other hand, measure the fluorescence emitted by Neochamaejasmine B after excitation with a specific wavelength of light. nih.gov Fluorometry is often more sensitive than spectrophotometry.

These high-throughput screening (HTS) assays are invaluable in drug discovery and natural product research for quickly identifying samples that contain Neochamaejasmine B or related biflavonoids. chemfaces.comnih.gov While they may not offer the same level of structural detail as mass spectrometry or NMR, their speed and cost-effectiveness are significant advantages for initial screening purposes. mdpi.com

Development of Novel Microfluidic and Miniaturized Analytical Platforms for Neochamaejasmine B

The field of analytical chemistry is continually moving towards miniaturization, leading to the development of microfluidic and lab-on-a-chip devices for a wide range of applications, including the analysis of natural products like Neochamaejasmine B. mdpi.comunizg.hrspectroscopyonline.com These platforms offer several advantages over traditional analytical methods, including reduced sample and reagent consumption, faster analysis times, and the potential for portability and automation. unizg.hrelsevier.com

Microfluidic devices integrate various analytical steps, such as sample preparation, separation, and detection, onto a single chip. rsc.orgnih.gov For the analysis of Neochamaejasmine B, a microfluidic platform could incorporate a miniaturized liquid chromatography separation channel coupled to an electrochemical or optical detector. mdpi.com The development of such platforms could enable rapid, on-site analysis of plant extracts or biological samples for the presence of Neochamaejasmine B. rsc.org

While still an emerging area, the application of microfluidic technology to the analysis of complex natural products holds significant promise for the future of phytochemical research and quality control. mdpi.comresearchgate.net

In Vitro Biological Activities of Neochamaejasmineb

Cellular and Molecular Assays for Neochamaejasmine B Bioactivity Screening

A variety of cellular and molecular assays have been employed to screen and characterize the bioactivity of Neochamaejasmine B. These in vitro methods allow for the systematic investigation of its effects on specific biological processes. Techniques such as cytotoxicity assays, enzyme activity measurements, and molecular docking studies are fundamental in determining its potential as a bioactive agent. mdpi.com The compound's interactions with cellular pathways that regulate inflammation, apoptosis (programmed cell death), and cell proliferation have been a primary focus. biosynth.com

Molecular docking simulations and binding assays have been used to study the interaction of Neochamaejasmine B (NCB) with its molecular targets. A significant target identified is P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance in cancer cells. mdpi.comnih.gov

Molecular docking models suggest that Neochamaejasmine B has a high affinity for P-gp. mdpi.com The binding site for NCB on P-gp is located near specific amino acid residues, including Phe332, Phe728, and Phe974 in chain A. The interaction is stabilized by hydrophobic interactions and hydrogen bonds, with the benzene (B151609) ring of NCB potentially forming a parallel π-π interaction with the benzene rings of P-gp's amino acids. mdpi.com

Studies have also explored its potential interaction with other receptors. For instance, computational predictions suggest that Neochamaejasmine B could form stable complexes with cystathionine (B15957) β-synthase (CBS), an enzyme implicated in certain cancers. researchgate.net These ligand-target interaction studies are crucial for understanding how Neochamaejasmin B exerts its effects at a molecular level and for identifying its potential therapeutic targets. nih.gov

Neochamaejasmine B has been shown to inhibit the function of specific enzymes, a key aspect of its mechanism of action. studymind.co.ukmicrobenotes.com Its most studied enzymatic target is the efflux pump P-glycoprotein (P-gp), which functions as an ATPase. mdpi.comoaepublish.com

Kinetic studies on the inhibition of P-gp by Neochamaejasmine B (NCB) have revealed a mixed type of inhibition. mdpi.com This means NCB can bind to the P-gp enzyme regardless of whether the substrate is already bound, suggesting it binds to an allosteric site—a location different from the substrate's active site. mdpi.comresearchgate.net The inhibition constants, Ki (for binding to the free enzyme) and Ki' (for binding to the enzyme-substrate complex), were determined through double-reciprocal plots, with Ki being greater than Ki', confirming a mixed inhibition mechanism that is both competitive and non-competitive. mdpi.com This inhibition of P-gp's efflux function can reverse multidrug resistance in cancer cells. nih.govdovepress.com

Additionally, computational studies have predicted that Neochamaejasmine B is a potential inhibitor of cystathionine β-synthase (CBS), binding to a specific cavity on the enzyme. researchgate.net The ability of Neochamaejasmine B to act as a mechanism-based enzyme inhibitor, where the enzyme itself participates in the inactivation process, highlights its potency. openanesthesiajournal.com

Neochamaejasmine B exerts its biological effects by modulating several key intracellular signal transduction pathways. biosynth.com A significant body of research points to its ability to induce apoptosis, or programmed cell death, in various cell types. biosynth.comresearchgate.net

In insect neuronal cells, Neochamaejasmine B was found to induce apoptosis through a caspase-10-dependent mechanism. researchgate.net This process involved an increase in the levels of the pro-apoptotic protein Bax and the activation of caspase-3 and caspase-10. researchgate.net The extrinsic pathway of apoptosis is often initiated when ligands bind to cell surface death receptors, triggering a cascade of caspase activation. mdpi.com

Furthermore, Neochamaejasmine B has been implicated in the modulation of the NF-κB (nuclear factor-kappa B) signaling pathway. mdpi.com NF-κB is a crucial transcription factor complex that regulates inflammation and cell survival. researchgate.net By influencing this pathway, Neochamaejasmine B can affect the expression of various genes involved in inflammatory and apoptotic responses. biosynth.commdpi.com Studies on the related compound Neochamaejasmin A have shown it can promote apoptosis and cell cycle arrest through the JNK and p38 MAPK signaling pathways, suggesting that biflavonoids from Stellera chamaejasme can impact these critical cellular processes. nih.gov

Neochamaejasmine B has demonstrated significant cytotoxicity and antiproliferative effects against a range of human cancer cell lines in vitro. biosynth.comnih.gov Its efficacy has been evaluated using methods like the SRB (sulforhodamine B) cytotoxicity assay. nih.govnih.gov

Studies have shown that Neochamaejasmine B inhibits the growth of various solid tumor cell lines. nih.govnih.gov The antiproliferative activity is often quantified by the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%. Research comparing Neochamaejasmine C and Chamaejasmenin B found that both compounds exhibited potent antiproliferative effects, with IC₅₀ values in the micromolar range across several cancer cell lines. nih.govnih.gov For instance, in A549 non-small cell lung cancer cells, Chamaejasmenin B showed a considerable effect. nih.gov The mechanisms underlying these effects include the induction of DNA damage, apoptosis, and cell cycle arrest at the G0/G1 phase. nih.govnih.gov

The table below summarizes the reported antiproliferative activities of Neochamaejasmine C, a closely related biflavonone, against various human cancer cell lines.

Cancer Cell LineCell TypeIC₅₀ (μmol/L) of Neochamaejasmin C nih.govnih.gov
HepG2Human Liver Carcinoma15.97
SMMC-7721Human Liver Carcinoma13.84
A549Human Non-small Cell Lung Cancer3.07
MG63Human Osteosarcoma11.05
U2OSHuman Osteosarcoma10.06
KHOSHuman Osteosarcoma4.01
HCT-116Human Colon Cancer14.21
HeLaHuman Cervical Cancer14.53

Neochamaejasmine B exhibits anti-inflammatory properties by interacting with cellular pathways that regulate inflammatory processes. biosynth.com While specific cellular models for Neochamaejasmine B's anti-inflammatory action are not detailed in the provided search results, the general anti-inflammatory potential of flavonoids and the compound's known modulation of the NF-κB pathway provide a strong basis for this activity. biosynth.comfrontiersin.org

Cellular models of inflammation often involve stimulating immune cells, such as macrophages or microglial cells, with inflammatory agents like lipopolysaccharide (LPS). researchgate.netfrontiersin.org The subsequent inflammatory response, characterized by the release of pro-inflammatory mediators, can then be measured. The NF-κB signaling pathway is a central regulator of this process. researchgate.net The ability of Neochamaejasmine B to influence the NF-κB pathway suggests it could suppress the production of inflammatory cytokines and other mediators in such cellular models. mdpi.com The anti-inflammatory effects of other compounds, like the BTK inhibitor Rilzabrutinib, have been demonstrated in various immune cells, including macrophages, basophils, and neutrophils, providing a framework for how such activities can be assessed. nih.gov

Flavonoids as a class are well-known for their strong antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. tandfonline.comfrontiersin.org This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS). mdpi.comnih.gov

The antioxidant activity of Neochamaejasmine B is attributed to its chemical structure, particularly the presence of hydroxyl (-OH) groups. tandfonline.com Structure-activity relationship studies have indicated that the 7-OH and 7″-OH groups are key to its biological activities, which likely includes its antioxidant capacity. tandfonline.com

Antioxidant activity can be assessed through various cell-free and cellular assays. Cell-free systems might include assays that measure the scavenging of stable free radicals or the reduction of oxidized species. Cellular systems, on the other hand, assess the compound's ability to mitigate oxidative stress within living cells, for example, by measuring levels of intracellular ROS or the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. mdpi.com While specific data from these assays for Neochamaejasmine B are not available in the search results, its classification as a flavonoid strongly suggests it possesses significant antioxidant potential. tandfonline.comfrontiersin.org

Antimicrobial Mechanisms of Neochamaejasmine B in Microbial Cell Models

Neochamaejasmine B (NCB) is recognized as a significant antimicrobial ingredient found in the toxic herb Stellera chamaejasme L. mdpi.com. While the plant is traditionally known for its antibacterial and antiviral properties, detailed investigations into the specific molecular mechanisms by which Neochamaejasmine B exerts its effects directly against microbial cells are not extensively detailed in current research. mdpi.comresearchgate.net

However, a primary mechanism that has been thoroughly investigated and is relevant to antimicrobial resistance is the ability of Neochamaejasmine B to inhibit efflux pumps. mdpi.comresearchgate.net Efflux pumps are a common mechanism used by both bacterial cells and cancer cells to expel therapeutic agents, leading to resistance. aimspress.comasm.org

A key focus of research has been on the interaction of Neochamaejasmine B with P-glycoprotein (P-gp), a well-characterized efflux pump. mdpi.comresearchgate.net Studies have demonstrated that Neochamaejasmine B inhibits the function of P-gp in a manner that is dependent on its concentration. mdpi.comresearchgate.net This inhibition effectively reverses the pump's ability to remove substances from the cell, thereby increasing their intracellular accumulation. mdpi.com This action suggests a potential role for Neochamaejasmine B in overcoming multidrug resistance, a critical challenge in treating both infectious diseases and cancer. researchgate.net

Organotypic Co-Culture and Three-Dimensional (3D) Cell Culture Models for Neochamaejasmine B Evaluation

A review of the scientific literature did not yield specific studies where Neochamaejasmine B has been evaluated using organotypic co-culture or three-dimensional (3D) cell culture models.

These advanced in vitro models are increasingly favored in research because they more accurately replicate the complex microenvironment of native tissues compared to traditional two-dimensional (2D) monolayer cultures. nih.govvirologyresearchservices.com Organotypic co-cultures, for instance, allow for the cultivation of different cell types together in a structured manner that mimics their in vivo arrangement, enabling the study of complex cell-cell interactions. nih.govnih.govresearchgate.net Similarly, 3D cell cultures allow cells to grow in all three dimensions, forming structures like spheroids or organoids that better represent the architecture and physiological gradients of a tumor or organ. virologyresearchservices.commdpi.comfacellitate.com

The application of these models in future research could provide deeper insights into the biological activities of Neochamaejasmine B in a more physiologically relevant context, particularly for studying its effects on complex tissues and tumor microenvironments. nih.govvirologyresearchservices.com

Molecular Mechanisms of Action of Neochamaejasmineb

Identification of Primary Molecular Targets of Neochamaejasmine B

The initial step in understanding the bioactivity of Neochamaejasmine B (NCB) involves identifying its direct binding partners within the cell. Modern biochemical and computational techniques have been employed to deconvolve its primary molecular targets.

Affinity proteomics and chemoproteomics are powerful strategies for identifying the protein targets of small molecules. uu.senih.gov These methods utilize the specific binding affinity of a compound to isolate and identify its interacting proteins from complex biological samples. nih.govumcg.nl For Neochamaejasmine B, a mass spectrometry-based chemoproteomic strategy has been applied to uncover its protein targets. uu.se

One of the most well-characterized targets of NCB is the P-glycoprotein (P-gp, also known as ABCB1 or MDR1), a crucial efflux pump involved in multidrug resistance in cancer cells. mdpi.comnih.govnih.gov Studies have demonstrated that NCB can inhibit the function of P-gp. nih.govdovepress.com This inhibition is multifaceted; not only does NCB interfere with the pump's efflux activity, but it also suppresses the expression of the P-gp protein and its corresponding ABCB1 mRNA gene. mdpi.comnih.gov Further investigation into the inhibition type suggests that NCB's effect on P-gp is likely a mixed competitive and non-competitive inhibition. nih.gov In addition to P-gp, NCB has been found to inhibit other ATP-binding cassette (ABC) transporters, including multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP). researchgate.net

The interaction of Neochamaejasmine B with lipid bilayers is a key aspect of its mechanism, particularly concerning its ability to cross cell membranes and influence membrane-bound proteins. The hydrophobic nature of biflavonoids facilitates their passage across the lipid core of cell membranes. libretexts.org

NCB significantly modulates membrane permeability, primarily through its inhibition of efflux pumps like P-glycoprotein. mdpi.com In studies using MDCK-hMDR1 cells, which overexpress human P-gp, NCB was shown to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine-123 in a concentration-dependent manner. mdpi.comresearchgate.net This action effectively increases the intracellular concentration of P-gp substrates, thereby altering the permeability of the cell membrane to these specific compounds. mdpi.com Further evidence of its membrane activity includes the observation that NCB induces a decline in the mitochondrial membrane potential (MMP), a critical event in the initiation of apoptosis. researchgate.netnih.gov This indicates a direct or indirect interaction with the mitochondrial lipid bilayer, leading to its depolarization. nih.gov

Elucidation of Downstream Signaling Cascades and Cellular Pathways Affected by Neochamaejasmine B

Following the interaction of Neochamaejasmine B with its primary targets, a cascade of downstream signaling events is initiated, leading to significant cellular responses, most notably apoptosis (programmed cell death).

Research in insect neuronal cells (AW1) has definitively shown that NCB induces apoptosis through a death receptor-dependent pathway. mdpi.com This extrinsic pathway is initiated by the activation of caspase-10 and the subsequent activation of the executioner caspase, caspase-3. researchgate.netnih.gov The activation of caspase-10 is a key finding, pointing to a specific mechanism of action in these cells. researchgate.netnih.gov

In addition to the extrinsic pathway, NCB also appears to engage the intrinsic or mitochondrial-dependent apoptotic pathway. This is evidenced by the observed decline in mitochondrial membrane potential and the increased levels of the pro-apoptotic protein Bax. nih.gov While Bcl-2 levels did not show a statistical difference, the shift in the Bax/Bcl-2 ratio is a common trigger for mitochondrial-mediated apoptosis. researchgate.net Dimeric flavonoids, as a class, are known to affect members of the Bcl-2 family. mdpi.com

Furthermore, signaling pathways often associated with cell survival and proliferation are modulated by biflavonoids. The transcription factor NF-κB, which promotes the expression of anti-apoptotic genes, can be triggered by various ligands and is a potential pathway affected by NCB. researchgate.netmdpi.com Related compounds like Neochamaejasmin A have been shown to inhibit the PI3K/AKT/GSK-3β pathway and activate the ERK1/2/JNK signaling pathway, suggesting that these cascades may also be perturbed by Neochamaejasmine B. ijpsonline.comnih.gov

Table 1: Downstream Signaling Pathways Modulated by Neochamaejasmine B and Related Biflavonoids
Signaling PathwayKey Protein/EventObserved Effect of Neochamaejasmine B / Related CompoundsCellular OutcomeReference
Extrinsic ApoptosisCaspase-10, Caspase-3ActivationInduction of Apoptosis researchgate.netnih.gov
Intrinsic ApoptosisMitochondrial Membrane Potential (MMP)DeclineInduction of Apoptosis nih.gov
Intrinsic ApoptosisBaxIncreased levelsInduction of Apoptosis nih.gov
NF-κB PathwayNF-κBPotentially modulated (Inhibited by related compounds)Modulation of cell survival and inflammation researchgate.netmdpi.com
PI3K/AKT PathwayPI3K, AKT, GSK-3βInactivation (by Neochamaejasmin A)Inhibition of cell survival and proliferation ijpsonline.com
MAPK PathwayERK1/2, JNKActivation (by Neochamaejasmin A)Induction of Apoptosis nih.gov

Systems Biology Approaches to Map Neochamaejasmine B's Biological Network and Perturbations

Systems biology integrates various "omics" data to construct a comprehensive map of a drug's interaction network within a cell. mdpi.comresearchgate.net For Neochamaejasmine B, while a single, all-encompassing systems biology study is not yet available, a composite picture can be drawn from existing research.

Computational Modeling and Molecular Docking Studies for Neochamaejasmine B Target and Mechanism Prediction

Computational modeling and molecular docking are invaluable tools for predicting and rationalizing the interaction between a small molecule and its protein target at an atomic level. frontiersin.orgnih.gov These in silico methods have been instrumental in confirming and detailing the binding of Neochamaejasmine B to P-glycoprotein. mdpi.comnih.gov

Molecular docking simulations have predicted a high binding affinity of NCB for P-gp, with a calculated binding affinity of -98.0 kcal/mol. mdpi.com This strong interaction is predicted to be more stable than that of its corresponding monomeric flavonoid structure, suggesting the dimeric nature of NCB is crucial for its potent inhibitory activity. mdpi.com These models provide a structural hypothesis for the observed mixed-type inhibition, showing how NCB can interact with the protein. nih.gov

Beyond P-gp, computational analyses have predicted other potential targets. An in silico screening study suggested that Neochamaejasmine B could form stable complexes with cystathionine (B15957) beta-synthase (CBS), an enzyme implicated in cancer. researchgate.net This prediction opens new avenues for experimental validation and expands the potential therapeutic applications of NCB.

Table 2: Predicted Binding Affinities from Molecular Docking Studies
CompoundProtein TargetPredicted Binding Affinity (kcal/mol)SignificanceReference
Neochamaejasmine B (NCB)P-glycoprotein (P-gp)-98.0Strong predicted interaction, supporting inhibitory activity. mdpi.com
Lig1 (Monomer control)P-glycoprotein (P-gp)-72.2Weaker interaction compared to the dimeric NCB. mdpi.com
Neochamaejasmine B (NCB)Cystathionine beta-synthase (CBS)Not quantified, but predicted to form stable complexesIdentifies a potential new molecular target for NCB. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Neochamaejasmineb

Principles of SAR in the Context of Neochamaejasmine B Analogues

Structure-activity relationship (SAR) studies focus on identifying the specific structural features of a molecule that are responsible for its biological effects. gardp.org This allows medicinal chemists to understand how modifications to a compound's structure can alter its potency and efficacy. gardp.orgug.edu.ge For Neochamaejasmine B, a complex biflavonoid, SAR principles are applied by comparing its activity with that of its natural and synthetic analogues.

A fundamental principle in the SAR of Neochamaejasmine B is the significance of its dimeric structure. A study investigating the inhibition of P-glycoprotein (P-gp), a key protein in multidrug resistance, compared Neochamaejasmine B (NCB) with a synthetically conceived monomeric flavonoid unit, Lig1 ((S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one). mdpi.comresearchgate.net Molecular docking studies revealed that the biflavonoid structure of NCB has a higher binding affinity for P-gp than its corresponding single flavonoid unit. mdpi.comnih.gov This suggests that the complete biflavonoid scaffold is crucial for this particular interaction, a key insight for designing future P-gp inhibitors.

The analysis of naturally occurring analogues from Stellera chamaejasme also provides critical SAR data. nih.gov By comparing the bioactivities of compounds like neochamaejasmin B, isoneochamaejasmin A, and chamaejasmenin C, which differ in the linkage and stereochemistry between the two flavonoid moieties, researchers can deduce the importance of the specific spatial arrangement of the rings and substituent groups for activities such as phytotoxicity and nematicidal effects. nih.govresearchgate.net These qualitative comparisons form the basis of SAR, guiding which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to fine-tune its properties. nih.gov

Design and Synthesis of Neochamaejasmine B Derivatives for Systematic SAR Exploration

The systematic exploration of SAR requires the design and synthesis of a library of derivatives where specific parts of the molecule are intentionally modified. rsc.orgnih.gov This process typically begins with a "hit" or "lead" compound, such as Neochamaejasmine B, and involves creating analogues to probe the effects of various structural changes. gardp.orgrsc.org

While extensive libraries of synthetically derived Neochamaejasmine B analogues for systematic SAR are not widely reported in the literature, the principles for their design are well-established in medicinal chemistry. nih.govresearchgate.net The design process would involve:

Modification of Hydroxyl Groups: The phenolic hydroxyl groups on the aromatic rings are prime targets for modification. Derivatives could be synthesized by methylation, acetylation, or glycosylation to explore the role of these groups in hydrogen bonding and solubility.

Alterations to the Flavonoid Linkage: The connection between the two flavonoid units in Neochamaejasmine B is a key structural feature. Synthesizing analogues with different linkage points or altering the stereochemistry at the linkage would provide insight into the conformational requirements for bioactivity.

Substitution on Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) onto the A and B rings of the flavonoid units would probe the electronic and steric requirements of the binding pocket of its biological targets.

Although one study computationally created a monomeric analogue (Lig1) using software to understand its interaction with P-gp, this was not a chemical synthesis for biological testing. mdpi.comresearchgate.net The synthesis of such designed derivatives would require complex, multi-step organic chemistry protocols. The resulting library of compounds would then be subjected to biological assays, and the data gathered would allow for the construction of a detailed SAR map, highlighting which modifications lead to increased or decreased activity. rsc.org

Computational Approaches for QSAR Modeling of Neochamaejasmine B Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by creating mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These computational methods are invaluable for predicting the activity of new compounds, prioritizing them for synthesis, and gaining a deeper understanding of drug-receptor interactions. oecd.orgbiorxiv.org Given the structural complexity of Neochamaejasmine B, QSAR approaches are particularly useful.

The general QSAR workflow involves calculating molecular descriptors (numerical representations of a molecule's physicochemical properties) for a series of analogues and using statistical methods to build a regression model that links these descriptors to observed biological activity. mdpi.comresearchgate.net

Ligand-based QSAR methods are employed when the 3D structure of the biological target is unknown. nih.govnih.gov These models are built solely on the information from a set of molecules (ligands) known to interact with the target. nih.gov For Neochamaejasmine B, a ligand-based QSAR model could be developed using the bioactivity data from the various flavonoids and biflavonoids isolated from Stellera chamaejasme. nih.govresearchgate.netljmu.ac.uk

The process would involve:

Data Set Assembly: A training set of compounds, including Neochamaejasmine B and its natural analogues (e.g., isoneochamaejasmin A, chamaejasmenin C, daphnodorin B), would be compiled along with their measured biological activities (e.g., IC₅₀ values for phytotoxicity). researchgate.net

Descriptor Calculation: For each compound, a wide range of 2D or 3D molecular descriptors would be calculated, such as molecular weight, logP, polar surface area, and various topological and electronic indices.

Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a QSAR equation is generated that best correlates the descriptors with activity. biorxiv.org The model's predictive power is then rigorously validated. nih.gov

Such a model could then be used to predict the phytotoxic or nematicidal activity of newly designed, unsynthesized Neochamaejasmine B derivatives.

When the 3D structure of the biological target is known, receptor-based methods can be used. nih.gov These approaches leverage information about the target's binding site to guide the drug design process. A key example for Neochamaejasmine B is its interaction with P-glycoprotein (P-gp). mdpi.comnih.gov

A molecular docking study investigated the binding of Neochamaejasmine B into a model of the P-gp protein structure. mdpi.com This type of study is a cornerstone of receptor-based design. The findings indicated that Neochamaejasmine B likely acts as a mixed-type competitive and non-competitive inhibitor of P-gp. mdpi.comnih.gov The docking simulation showed specific interactions within the P-gp binding site, providing a structural hypothesis for its inhibitory activity.

This structural information can be used to generate a receptor-based pharmacophore model. nih.govplos.org A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor. pharmacophorejournal.com By analyzing the docked pose of Neochamaejasmine B, a pharmacophore model could be built to screen virtual libraries for new, structurally diverse compounds that fit the P-gp binding site and are likely to be potent inhibitors.

Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated analysis by considering the 3D properties of molecules. conicet.gov.ar These techniques are particularly suited for complex and flexible molecules like Neochamaejasmine B, where stereochemistry and conformation are critical for activity. nih.gov

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) work by aligning a set of active molecules and then calculating their steric and electrostatic fields in the surrounding 3D space. conicet.gov.arnih.gov The variations in these fields are then correlated with changes in biological activity.

For Neochamaejasmine B and its analogues, a 3D-QSAR study could:

Reveal the precise 3D shape requirements for binding to a target.

Generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

Provide a robust model for predicting the activity of new stereoisomers or conformationally constrained analogues before they are synthesized. pharmacophorejournal.comfrontiersin.org

Such models are powerful tools for understanding the nuanced structural requirements of Neochamaejasmine B's biological targets and for rationally designing more potent and selective molecules. nih.gov

Impact of Specific Structural Modifications on Neochamaejasmine B Bioactivity, Potency, and Selectivity

The direct impact of structural modifications on the bioactivity of Neochamaejasmine B can be observed by comparing its activity with that of other naturally occurring flavonoids from Stellera chamaejasme. A study investigating the phytotoxic effects of these compounds on Arabidopsis thaliana seedlings provides clear SAR insights. researchgate.net

The results showed that Neochamaejasmine B was one of the most potent phytotoxic compounds isolated, with an IC₅₀ value of 6.9 µg/mL for seedling growth reduction. researchgate.net Its activity was comparable to daphnodorin B (IC₅₀ = 7.1 µg/mL) and significantly stronger than several other analogues like mesoneochamaejasmin A (IC₅₀ = 12.1 µg/mL), dihydrodaphnodorin B (IC₅₀ = 27.3 µg/mL), and chamaejasmenin C (IC₅₀ = 43.2 µg/mL). researchgate.net Notably, 7-methoxylneochaejasmin A showed no strong phytotoxic activity, indicating that methylation at the 7-position of one of the flavonoid units drastically reduces or abolishes this specific bioactivity. This highlights the critical role of the free hydroxyl group at this position for phytotoxicity.

The comparison between Neochamaejasmine B, a biflavonoid, and its monomeric counterpart, Lig1, in P-gp inhibition further underscores the importance of the dimeric structure for potency and selectivity in certain interactions. mdpi.com The higher binding affinity of the full biflavonoid structure suggests a synergistic interaction with the receptor that cannot be achieved by a single flavonoid unit. mdpi.comnih.gov

These findings demonstrate that even subtle changes to the Neochamaejasmine B scaffold—such as the position of a methoxy (B1213986) group or the absence of the second flavonoid unit—can have a profound impact on biological activity and potency.

**Table of Phytotoxic Activity of Flavonoids from *Stellera chamaejasme***

Preclinical Pharmacological Investigations of Neochamaejasmineb in Animal Models

Selection and Rationale for Specific Animal Models in Neochamaejasmine B Research

The selection of animal models in biomedical research is crucial for translating preclinical findings to human applications. researchgate.net Animal models aim to mimic human diseases, and their selection is based on anatomical, physiological, and genetic similarities to humans. researchgate.netfrontiersin.org For oncology research, immunodeficient mouse models are often used for xenografts of human tumor cells, while syngeneic models are used to study tumors in an immunocompetent environment. researchgate.net In the study of inflammatory diseases, models such as carrageenan-induced paw edema and ovalbumin-induced allergic asthma in rodents are common. mdpi.comfrontiersin.org Neurological disease research utilizes a variety of models, including those for neurodegenerative diseases and neuroinflammation, often in rodents. frontiersin.orgresearchgate.net

Despite the established use of these models for other compounds, specific in vivo preclinical studies for Neochamaejasmine B in oncology, inflammatory, and neurological disease models are not extensively documented in publicly available scientific literature. Research has been conducted on a biflavonoid-rich fraction containing Neochamaejasmine B in a mouse model of allergic asthma, suggesting a potential anti-inflammatory role. mdpi.comaccelsiors.com Additionally, studies in rats have been used to investigate the in vivo effects of Neochamaejasmine B on drug transporters. frontiersin.org However, a detailed rationale for the selection of specific animal models dedicated solely to Neochamaejasmine B research across a spectrum of diseases is not yet available.

Efficacy Studies of Neochamaejasmine B in Established Disease Models (e.g., oncology, inflammatory, neurological models)

While in vitro studies have shown the potential of Neochamaejasmine B, particularly in oncology, comprehensive in vivo efficacy studies in established animal models of disease are limited.

Proof-of-concept studies are essential early-stage investigations to demonstrate that a compound has the intended biological effect in a living organism. semanticscholar.org For Neochamaejasmine B, in vivo proof-of-concept studies are sparse.

Oncology: There is a notable lack of published in vivo proof-of-concept studies demonstrating the antitumor efficacy of Neochamaejasmine B in animal models. While in vitro studies have shown that Neochamaejasmine B has anti-proliferative effects on various human cancer cell lines, these findings have not yet been translated into in vivo models. ijpsonline.comnih.govresearchgate.net

Inflammatory Diseases: One study investigated a biflavonoid-rich fraction from Daphne pseudomezereum, containing Neochamaejasmine B as a major component, in a mouse model of ovalbumin-induced allergic asthma. mdpi.comaccelsiors.com The fraction demonstrated anti-inflammatory effects by inhibiting the recruitment of eosinophils and the production of several interleukins in the bronchoalveolar lavage fluid. mdpi.com However, the specific contribution of Neochamaejasmine B to these effects was not isolated.

Neurological Diseases: There are no specific in vivo proof-of-concept studies available for Neochamaejasmine B in animal models of neurological disorders. One study explored the effects of Neochamaejasmine B on insect neuronal cells in vitro, but these findings are not directly translatable to mammalian systems. researchgate.netecancer.org

Pharmacodynamic (PD) biomarkers are used to measure the biological activity of a drug and can provide early evidence of efficacy. nih.gov The identification and analysis of such biomarkers are critical for drug development.

Currently, there are no specific reports on the analysis of pharmacodynamic biomarkers in animal studies of Neochamaejasmine B for oncology, inflammatory, or neurological diseases. The research on the biflavonoid-rich fraction in the asthma model did measure inflammatory markers such as interleukins and eosinophil counts, which can be considered pharmacodynamic markers of an anti-inflammatory response. mdpi.com

Mechanistic In Vivo Studies of Neochamaejasmine B Action at the Organ and Systemic Levels

Some in vivo studies have provided insights into the mechanisms of Neochamaejasmine B at the systemic level, particularly concerning its interaction with drug transporters.

A study in rats demonstrated that Neochamaejasmine B can inhibit the function of Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). frontiersin.org This inhibition led to a significant increase in the plasma concentration and bioavailability of a co-administered compound, chamaechromone. frontiersin.org These findings suggest that at a systemic level, Neochamaejasmine B can modulate the pharmacokinetics of other drugs by interacting with key transporters primarily located in the liver and intestines.

Another study in rats showed that Neochamaejasmine B inhibits the Organic Anion Transporter 1 (OAT1), which plays a critical role in the uptake and excretion of drugs in the kidney. frontiersin.org This interaction resulted in increased plasma concentrations of the antiviral drug lamivudine (B182088) when co-administered with Neochamaejasmine B. frontiersin.org

These studies indicate a clear in vivo mechanistic action of Neochamaejasmine B on drug disposition at the organ level (kidney and liver) and consequently at the systemic level.

Comparative Pharmacological Profiles of Neochamaejasmine B and Structurally Related Compounds in Animal Systems

Neochamaejasmine B belongs to a class of biflavonoids that includes structurally similar compounds like chamaejasmenin B and isochamaejasmenin. While direct in vivo comparative pharmacological studies are not available, some inferences can be drawn from existing research.

In vitro studies have compared the anti-proliferative effects of Neochamaejasmine C and chamaejasmenin B, showing that chamaejasmenin B was slightly more potent in several human solid tumor cell lines. researchgate.net

In vivo research has extensively documented the anti-tumor effects of Chamaejasmin B in mouse xenograft models of melanoma, where it was shown to inhibit tumor growth and induce apoptosis. researchgate.net Similar detailed in vivo efficacy data for Neochamaejasmine B in oncology models is not currently published, precluding a direct comparative assessment of their in vivo anti-cancer activity.

In the context of drug transporter inhibition, in vitro studies have shown that Neochamaejasmine B, Neochamaejasmine A, and Chamaechromone all inhibit OAT1, with varying potencies. frontiersin.org This suggests that these related compounds may share some mechanistic similarities in vivo, although comprehensive comparative in vivo studies are needed to confirm this.

Future Perspectives and Research Gaps in Neochamaejasmineb Studies

Unexplored Therapeutic Potentials and Biological Systems for Neochamaejasmin B Application

While initial research has focused on its cytotoxic and drug-resistance modulating effects, the therapeutic applications of Neochamaejasmine B are far from fully explored. mdpi.comdovepress.com Biflavonoids as a class exhibit diverse pharmacological activities, suggesting that Neochamaejasmine B may have untapped potential in other areas. mdpi.comnih.gov For instance, some biflavonoids possess neuroprotective capabilities, a therapeutic avenue that remains uninvestigated for Neochamaejasmine B. mdpi.com Its known interaction with transport proteins like P-glycoprotein (P-gp), Multidrug Resistance Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP) suggests it might influence the pharmacokinetics of a wide array of drugs and endogenous molecules, warranting further study. mdpi.comnih.govresearchgate.net

Future research should extend beyond cancer and microbial systems to investigate its effects on:

The nervous system : Exploring potential neuroprotective or neuromodulatory activities.

The immune system : Investigating its potential as an immunomodulating agent. mdpi.com

Virology : Building on the known antiviral properties of Stellera chamaejasme, targeted studies against specific viruses are needed. mdpi.comcjnmcpu.com

Agriculture : Its demonstrated insecticidal activity could be explored for developing new biopesticides, and its impact on plant-pathogen interactions could be a novel research direction. researchgate.nethep.com.cn

The study of Neochamaejasmine B within more complex biological systems, moving from in vitro cell lines to in vivo models of disease and even ecological interaction models, is a critical next step. tu-dresden.de

Advancements in Synthetic and Biosynthetic Accessibility for Scalable Neochamaejasmine B Production

A significant bottleneck in the comprehensive study of Neochamaejasmine B is its limited supply. Currently, it is primarily obtained through extraction and purification from Stellera chamaejasme, a process that can be low-yield and is dependent on the plant source. mdpi.commedchemexpress.com The complex stereochemistry of Neochamaejasmine B makes its total chemical synthesis exceptionally challenging and impractical for large-scale production. mdpi.com

To overcome this, future research must focus on developing scalable and efficient production methods. Key areas for advancement include:

Semi-synthesis : This approach would involve extracting a more abundant, simpler precursor from the plant and then chemically modifying it to produce Neochamaejasmine B. This could be more efficient than total synthesis. mdpi.com

Combinatorial Biosynthesis : By identifying the biosynthetic gene cluster responsible for producing Neochamaejasmine B, researchers could use synthetic biology tools to engineer microorganisms (like yeast or E. coli) to produce the compound. rsc.orgescholarship.org This method offers the potential for high-yield, scalable, and sustainable production.

Cell-free Synthetic Biology : This emerging technology allows for the production of complex molecules in a test tube using purified enzymes from the biosynthetic pathway, offering precise control over the production process. escholarship.org

These advancements are crucial for generating the quantities of high-purity Neochamaejasmine B needed for extensive preclinical and potentially clinical investigations. mdpi.com

Integration of Omics Technologies (e.g., transcriptomics, metabolomics) in Neochamaejasmine B Research

To date, the mechanisms of action for Neochamaejasmine B have been studied using targeted assays. mdpi.comresearchgate.net The integration of "omics" technologies offers a powerful, unbiased approach to gain a holistic understanding of its biological effects. humanspecificresearch.orgresearchgate.networldscholarsreview.org

Transcriptomics : By analyzing the complete set of RNA transcripts in a cell (the transcriptome) after exposure to Neochamaejasmine B, researchers can identify every gene that is turned on or off. frontiersin.orgfrontiersin.org This could reveal the full spectrum of cellular pathways affected by the compound, leading to the discovery of novel mechanisms and therapeutic targets. nih.govmdpi.com

Metabolomics : This technology analyzes the complete set of small-molecule metabolites in a biological sample. mdpi.com Applying metabolomics can reveal how Neochamaejasmine B is metabolized by cells or organisms and how it alters the metabolic landscape of those cells. nih.gov This is crucial for understanding its bioactivity and identifying potential biomarkers of its effects.

Multi-omics Integration : The true power lies in combining these approaches. frontiersin.orgnih.gov For example, integrating transcriptomic and metabolomic data can link changes in gene expression directly to changes in metabolic pathways, providing a comprehensive picture of the compound's mode of action. nih.govnih.gov

These technologies can accelerate the identification of the compound's molecular targets and illuminate previously unknown biological functions. wustl.edu

Development of Novel Research Tools and Probes Based on the Neochamaejasmine B Scaffold for Target Identification

While some protein interactions of Neochamaejasmine B have been predicted through computational molecular docking, direct and unbiased identification of its cellular binding partners remains a significant gap. mdpi.comnih.gov The unique biflavonoid structure of Neochamaejasmine B can be leveraged as a chemical scaffold to develop novel research tools. researchgate.net

A key future direction is the creation of chemical probes. This involves chemically modifying the Neochamaejasmine B molecule by attaching a tag, such as:

An affinity tag (e.g., biotin), which allows the molecule to be used as "bait" to pull its binding partners out of a cell lysate for identification via mass spectrometry.

A photo-affinity label , which forms a permanent covalent bond with its target upon exposure to UV light, enabling more robust identification.

A fluorescent tag , which allows researchers to visualize the compound's location within a cell using advanced microscopy.

Developing such probes would provide definitive evidence of the direct molecular targets of Neochamaejasmine B, validating computational predictions and potentially uncovering entirely new ones. researchgate.net This knowledge is fundamental for rational drug design and for understanding its polypharmacology (the ability to interact with multiple targets).

Ethical Considerations and Refinement of Research Methodologies in Neochamaejasmine B Studies

As with many natural products, research on Neochamaejasmine B carries ethical responsibilities and requires methodological refinement. scribbr.com The compound is sourced from Stellera chamaejasme, a plant designated as toxic in traditional medicine, which adds layers of complexity. mdpi.com

Key ethical considerations include:

Biodiversity and Sustainability : Over-harvesting of Stellera chamaejasme for research could threaten local ecosystems. Research should be coupled with efforts to ensure sustainable sourcing or, preferably, shift towards synthetic/biosynthetic production methods. frontiersin.org

Benefit-Sharing : Given the plant's use in traditional medicine, principles of equitable benefit-sharing with the communities from which the traditional knowledge originates should be considered, in line with international agreements like the Nagoya Protocol.

Toxicity : The inherent toxicity of the source plant and its constituents necessitates stringent handling protocols and a careful approach to research design to protect researchers. mdpi.com

Methodological refinements are also needed to advance the field:

Bioavailability Enhancement : Like many flavonoids, Neochamaejasmine B may have low oral bioavailability, which could limit its therapeutic application. nih.gov Research into advanced drug delivery systems, such as nanoparticle formulations or co-administration with bioavailability enhancers, is needed to improve its efficacy. nih.govmdpi.comnih.gov

Standardization : Developing standardized methods for the extraction, purification, and quantification of Neochamaejasmine B is essential for ensuring the reproducibility and comparability of research findings across different laboratories. mdpi.com

Addressing these ethical and methodological issues is fundamental to conducting responsible and impactful research on this promising natural compound. nih.gov

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